3-Phenyl[1,2,4]triazino[5,6-c]quinoline
Description
3-Phenyl[1,2,4]triazino[5,6-c]quinoline is a fused heterocyclic compound featuring a quinoline core annulated with a [1,2,4]triazine ring at the 5,6-c positions and a phenyl substituent at the 3-position. Its synthesis involves the fusion of a (hetero)arene ring to the triazine moiety, as described in studies utilizing ¹H/¹³C NMR, IR, UV-vis spectroscopy, and HRMS for characterization. Single-crystal X-ray diffraction (XRD) unambiguously confirmed its angular fused structure, highlighting the planar geometry and conjugation across the fused aromatic system .
Properties
CAS No. |
51168-75-3 |
|---|---|
Molecular Formula |
C16H10N4 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
3-phenyl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C16H10N4/c1-2-6-11(7-3-1)16-18-14-10-17-13-9-5-4-8-12(13)15(14)19-20-16/h1-10H |
InChI Key |
LSVHNDMVAMPKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N=C3)N=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fusion Pattern: Angular fusion (e.g., triazino[5,6-c]quinoline) vs. linear fusion (e.g., triazino[5,6-b]indole) alters electronic properties and steric accessibility .
- Substituent Effects : Electron-withdrawing groups (e.g., bromine in compound 25) enhance reactivity, while phenyl groups (as in the target compound) improve π-stacking interactions .
- Synthetic Complexity: Diazotization and coupling strategies (e.g., for pyrazoloquinolines) require precise control, whereas ring-fusion methods (e.g., azide cyclization) offer scalability .
Mechanistic Insights :
- The triazine ring’s electron-deficient nature facilitates interactions with fungal enzyme active sites, while the quinoline core contributes to membrane penetration .
- Bromine substituents (e.g., in compound 25) may increase lipophilicity, improving bioavailability .
Physicochemical and Spectroscopic Comparisons
- UV-vis Spectroscopy: The target compound’s absorption maxima (~350 nm) suggest extended conjugation, distinct from pyrazoloquinolines (λmax ~320 nm) .
- XRD Data: Angular fusion in triazino[5,6-c]quinoline results in a dihedral angle of <5° between fused rings, whereas pyrazoloquinolines exhibit slight distortion (~10°) due to pyrazole incorporation .
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